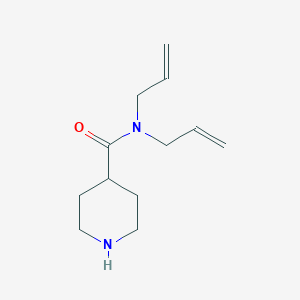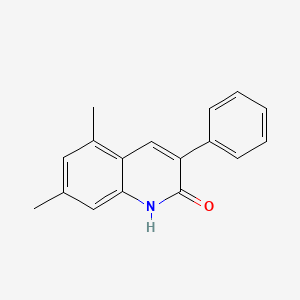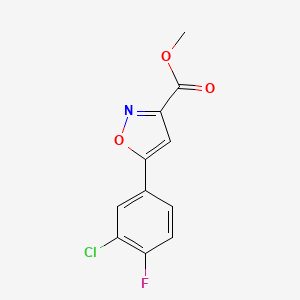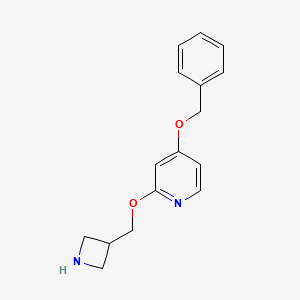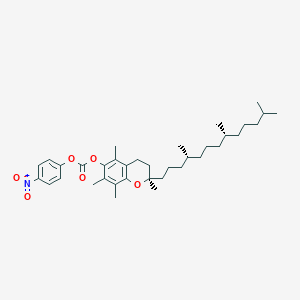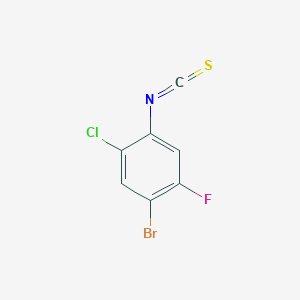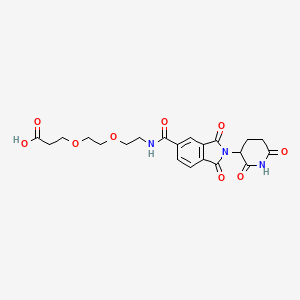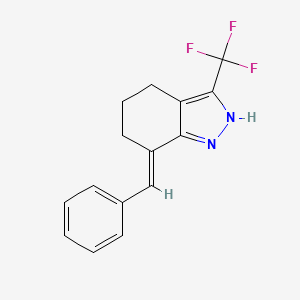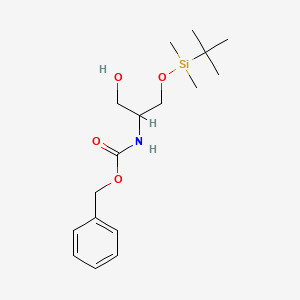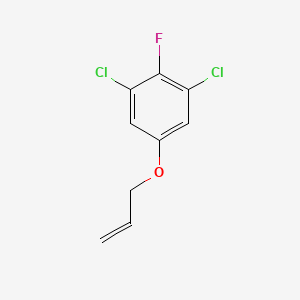
5-Allyloxy-1,3-dichloro-2-fluoro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allyloxy-1,3-dichloro-2-fluoro-benzene is an organic compound characterized by the presence of allyloxy, dichloro, and fluoro substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene typically involves multiple steps. One common method includes the allylation of 1,3-dichloro-2-fluorobenzene using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial production, the process may involve continuous flow techniques to enhance efficiency and yield. The use of tubular reactors for diazotization reactions can minimize side reactions and improve the stability of intermediates . This method is advantageous for large-scale production due to its safety, energy efficiency, and reduced reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Allyloxy-1,3-dichloro-2-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the allyloxy group can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
5-Allyloxy-1,3-dichloro-2-fluoro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Allyloxy-1,3-dichloro-2-fluoro-benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Lacks the allyloxy group, making it less reactive in certain substitution reactions.
5-Bromo-1,3-dichloro-2-fluorobenzene: Similar structure but with a bromine substituent instead of allyloxy, leading to different reactivity and applications.
Uniqueness
5-Allyloxy-1,3-dichloro-2-fluoro-benzene is unique due to the presence of the allyloxy group, which enhances its reactivity and potential for forming complex organic molecules. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Properties
Molecular Formula |
C9H7Cl2FO |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
1,3-dichloro-2-fluoro-5-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H7Cl2FO/c1-2-3-13-6-4-7(10)9(12)8(11)5-6/h2,4-5H,1,3H2 |
InChI Key |
IQBFNWRDVAHNRV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C(=C1)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


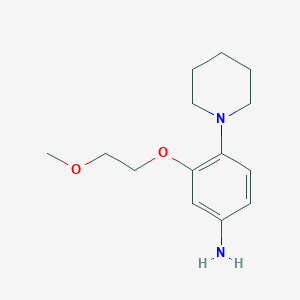
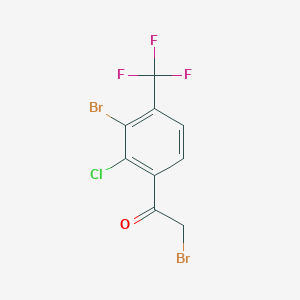
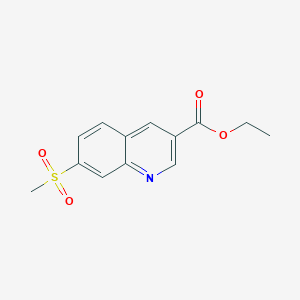
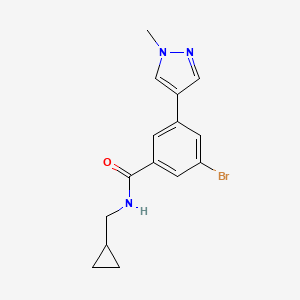
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate](/img/structure/B13720765.png)
